molecular formula C17H16Cl2N2 B10790564 3'-(3-Chlorophenyl)epibatidine

3'-(3-Chlorophenyl)epibatidine

Cat. No.: B10790564
M. Wt: 319.2 g/mol
InChI Key: BQOFUHKUXADYRQ-SQWLQELKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(3-Chlorophenyl)epibatidine involves multiple steps, starting from readily available precursors. One common method includes the use of 1-nitropentan-4-one as a starting material, which undergoes a series of reactions including reduction, cyclization, and chlorination to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations.

Industrial Production Methods: On an industrial scale, the production of 3’-(3-Chlorophenyl)epibatidine follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactors and precise control of reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3’-(3-Chlorophenyl)epibatidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Substitution Reagents: Chlorine, bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxide derivatives, while reduction can produce various hydrogenated forms of the compound .

Mechanism of Action

Properties

Molecular Formula

C17H16Cl2N2

Molecular Weight

319.2 g/mol

IUPAC Name

(1R,2R,4S)-2-[6-chloro-5-(3-chlorophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C17H16Cl2N2/c18-12-3-1-2-10(6-12)15-7-11(9-20-17(15)19)14-8-13-4-5-16(14)21-13/h1-3,6-7,9,13-14,16,21H,4-5,8H2/t13-,14+,16+/m0/s1

InChI Key

BQOFUHKUXADYRQ-SQWLQELKSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)Cl

Canonical SMILES

C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)Cl

Origin of Product

United States

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